molecular formula C12H12F3N3 B2845875 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine CAS No. 1152526-49-2

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine

Cat. No.: B2845875
CAS No.: 1152526-49-2
M. Wt: 255.244
InChI Key: SKLXRZAYBZLWHO-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry research, particularly for the exploration of adenosine receptor (AR) modulation. The core pyrazole scaffold, especially when substituted with a trifluoromethylbenzyl group, is a recognized pharmacophore in the development of potent and selective AR ligands . Research indicates that analogous compounds bearing the 1-(trifluoromethyl-benzyl)-1H-pyrazole moiety have been investigated as high-affinity antagonists for the human A 2B AR subtype, a receptor implicated in pathological conditions such as inflammation, asthma, and hypoxia . Furthermore, this structural class has also demonstrated nanomolar affinity for the human A 3 AR, a target involved in cancer and inflammatory processes, highlighting its versatility in receptor binding profiles . The presence of the trifluoromethyl group is a critical structural feature, known to enhance a compound's lipophilicity and metabolic stability, thereby improving its bioavailability and efficacy as a pharmacological tool . Beyond adenosine receptor research, the pyrazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects . This compound serves as a valuable building block for researchers synthesizing novel analogs for structure-activity relationship (SAR) studies, mechanism of action (MoA) investigations, and high-throughput screening campaigns. It is supplied For Research Use Only and is strictly intended for laboratory research purposes.

Properties

IUPAC Name

4-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLXRZAYBZLWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrazole Core Formation

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically constructed via acid- or base-catalyzed cyclization of hydrazines with 1,3-diketones. For example:

  • Reagents : Hydrazine hydrate reacts with ethyl acetoacetate under reflux in ethanol.
  • Mechanism : Nucleophilic attack by hydrazine on the diketone carbonyl groups, followed by dehydration.
  • Yield : 68–75% for unsubstituted pyrazoles; regioselectivity depends on substituent electronic effects.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : Tosylhydrazones of α,β-unsaturated carbonyl compounds irradiated at 150°C for 15 minutes.
  • Advantages : Improved yields (82–89%) and reduced byproduct formation compared to conventional heating.

Functionalization of the Pyrazole Core

Introduction of the Methyl Group

Methylation at the 4-position is achieved via:

  • Alkylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
  • Yield : 78% after 6 hours; excess methyl iodide (1.2 equiv) minimizes di-alkylation.

Attachment of the 2-(Trifluoromethyl)Benzyl Group

The benzyl group is introduced through nucleophilic substitution or transition-metal-catalyzed coupling:

Nucleophilic Substitution
  • Reagents : 2-(Trifluoromethyl)benzyl chloride (1.1 equiv) and sodium hydride (NaH) in tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 65–70%; competing elimination reactions necessitate careful temperature control.
Buchwald-Hartwig Amination
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
  • Conditions : 100°C in toluene, 24 hours.
  • Yield : 85–92%; superior for sterically hindered substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) Reference
Solvent (Alkylation) DMF 78
Temperature 60°C 78
Reaction Time 6 hours 78

Catalytic Systems for Cross-Coupling

Catalyst System Substrate Yield (%) Reference
Pd(OAc)₂/Xantphos Aryl chlorides 92
CuI/1,10-Phenanthroline Boronic acids 76

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

  • Primary Pathway : SN2 displacement at the benzyl chloride’s benzylic position.
  • Side Reaction : Elimination to form styrene derivatives (5–10% yield) under basic conditions.

Oxidative Byproduct Formation

Exposure to air during Pd-catalyzed amination generates trace amounts (<2%) of azopyrroles, detectable via LC-MS.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Cyclocondensation High regioselectivity Long reaction times 68–75
Microwave Synthesis Rapid, energy-efficient Specialized equipment needed 82–89
Buchwald-Hartwig Tolerates steric hindrance Expensive catalysts 85–92

Industrial-Scale Considerations

Cost Analysis

  • Catalyst Recovery : Pd-based systems require costly recovery steps ($120–150/g Pd).
  • Solvent Recycling : DMF and THF recovery reduces costs by 30–40% in continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole, including 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar pyrazole derivatives effectively inhibited tumor growth in animal models by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has shown potential in inhibiting monoamine oxidase enzymes, which are implicated in neurodegeneration. By modulating neurotransmitter levels, it may help alleviate symptoms associated with disorders like Parkinson's disease .

Agrochemical Development

This compound has been explored as a building block for developing new agrochemicals. Its unique chemical structure allows for modifications that can enhance herbicidal or fungicidal properties. Research has indicated that derivatives of this compound can effectively control various agricultural pests and diseases while being less harmful to beneficial organisms .

Polymer Synthesis

In material science, this compound serves as a precursor for synthesizing polymers with specific properties. The incorporation of trifluoromethyl groups can impart desirable characteristics such as increased thermal stability and chemical resistance to the resulting materials .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of tumor growth in xenograft models; induction of apoptosis in cancer cells.
Anti-inflammatory Effects Reduction of cytokine production in activated macrophages; potential for chronic disease treatment.
Neuroprotective Effects Inhibition of monoamine oxidase; modulation of neurotransmitter levels in neuronal cultures.
Agrochemical Development Effective pest control with reduced toxicity to non-target species; enhanced crop yield potential.
Polymer Synthesis Development of high-performance polymers with improved durability and resistance properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency. The pyrazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-amine derivatives are widely explored for their pharmacological and material science applications. Below is a systematic comparison of 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine with analogous compounds based on substituent variations, synthetic routes, and functional properties.

Key Observations

Substituent Effects on Bioactivity :

  • The 2-(trifluoromethyl)benzyl group in the target compound enhances lipophilicity compared to the 4-(trifluoromethoxy)phenyl analog (e.g., 3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine), which may influence membrane permeability .
  • Compounds with imidazole or thiazole fused rings (e.g., entries 4 and 5 in Table 1) exhibit broader pharmacological activities, such as kinase inhibition or antimicrobial effects, but require more complex synthesis .

Synthetic Accessibility: The target compound is synthesized via straightforward amine coupling or isothiocyanate routes, similar to other pyrazole derivatives . Triazole analogs (e.g., 1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole) rely on transition-metal-catalyzed reactions (Buchwald–Hartwig), which are costlier but offer regioselectivity .

Thermodynamic Stability :

  • Trifluoromethyl groups increase thermal stability, as seen in the target compound and its benzoimidazole analog (entry 5), which retains integrity up to 250°C .

Biological Activity

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. The unique structure, featuring a trifluoromethylbenzyl group attached to a pyrazole ring, contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
  • Alkylation : The pyrazole ring is alkylated with a trifluoromethylbenzyl halide under basic conditions.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit various cancer cell lines, including lung, breast, and colon cancers. The compound's structure allows it to interact with key enzymes involved in tumor growth.
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines with IC50_{50} values comparable to established anticancer drugs .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent:

  • Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are key players in inflammation pathways. For example, one study reported an IC50_{50} value for COX-2 inhibition at 0.01 µM, indicating potent anti-inflammatory activity .

Other Biological Activities

Additional research highlights other potential activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Preliminary studies indicate that pyrazole derivatives may protect against neurodegenerative disorders by modulating neurotransmitter systems .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
4-(Trifluoromethyl)benzylamineBenzylamineModerate antibacterial activity
4-BromobenzotrifluorideAromatic HalideLower reactivity compared to pyrazoles
4-MethylpyrazolePyrazoleAnticancer properties

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–95°C (cyclization)Higher purity (>90%)
Solvent PolarityHigh (DMF/DMSO)Faster reaction kinetics
Stoichiometry (CF₃)1:1.2 (benzyl:pyrazole)Minimizes byproducts

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl benzyl protons at δ 7.4–7.6 ppm; pyrazole NH₂ at δ 5.8–6.2 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain caused by the bulky trifluoromethyl group. For example, C–F bond lengths typically measure 1.32–1.35 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₀F₃N₃; calc. 241.2) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in assay conditions or structural polymorphisms. Methodological solutions include:

  • Crystallographic Analysis : SHELXD/SHELXE can identify polymorphic forms influencing bioactivity .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ curves to distinguish true activity from assay artifacts .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and cellular data .

Advanced: What strategies are effective for modulating the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The trifluoromethyl group’s electron-withdrawing nature deactivates the benzyl ring, requiring tailored strategies:

  • Activating Groups : Introduce electron-donating substituents (e.g., methoxy) para to the CF₃ to enhance nucleophilic attack .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at the pyrazole 5-position .
  • Solvent Effects : Use DMF with KI to stabilize transition states in SNAr reactions .

Q. Table 2: Reactivity Modulation Approaches

StrategyExample ReactionOutcome (Yield Improvement)
Electron-donating groupsMethoxy substitution+25–30% yield
Pd catalysisSuzuki coupling>80% selectivity

Advanced: How does the compound’s conformational flexibility impact its interaction with biological targets?

Answer:
The benzyl-pyrazole linkage allows rotational freedom, which can be constrained via:

  • Crystallographic Studies : SHELX-refined structures reveal torsional angles (e.g., 15–25° between benzyl and pyrazole planes), influencing binding pocket compatibility .
  • SAR Analysis : Methyl substitution at the pyrazole 4-position enhances rigidity, improving affinity for kinases by 3–5 fold compared to unsubstituted analogs .
  • Fluorine Scanning : Trifluoromethyl placement alters electrostatic potential, as shown in DFT calculations (e.g., Mulliken charges at pyrazole N1 = −0.42) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Temperature : Store at −20°C in inert atmosphere (Ar) to prevent degradation via hydrolysis or oxidation .
  • Light Sensitivity : Amber vials mitigate photodegradation of the pyrazole NH₂ group .
  • pH : Neutral buffers (pH 6–8) maintain stability; acidic/basic conditions promote ring-opening reactions .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (experimental: 2.1) and solubility (<10 µM in water), guiding derivatization (e.g., PEGylation improves solubility) .
  • Metabolic Stability : CYP450 docking (e.g., CYP3A4) identifies metabolic hotspots; fluorination at the benzyl ortho-position reduces clearance by 40% .

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